YS121

Übersicht

Beschreibung

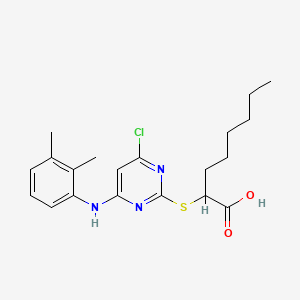

YS121 is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and an amino group attached to a dimethylphenyl moiety Additionally, it contains a sulfanyl group linked to an octanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of YS121 can be achieved through a multi-step process involving the following key steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by reacting 4-chloro-6-aminopyrimidine with 2,3-dimethylphenylamine under appropriate conditions, such as heating in the presence of a suitable solvent like ethanol or acetonitrile.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine derivative with a thiol reagent, such as octanethiol, in the presence of a base like sodium hydride or potassium carbonate.

Formation of the Octanoic Acid Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done by employing continuous flow reactors, advanced purification techniques, and process optimization strategies to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

YS121 can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.

Substitution: Amines or thiols, base like sodium hydroxide or potassium carbonate, solvents like ethanol or dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

YS121 has several scientific research applications, including:

Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials, such as polymers or coatings, with specific desired properties.

Biological Studies: It can be used as a probe or tool in biological studies to investigate cellular processes, enzyme interactions, or receptor binding.

Industrial Applications: The compound may find use in various industrial applications, such as in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Wirkmechanismus

The mechanism of action of YS121 depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s sulfanyl group and pyrimidine core may play crucial roles in its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)hexanoic acid: Similar structure but with a hexanoic acid chain instead of an octanoic acid chain.

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)butanoic acid: Similar structure but with a butanoic acid chain instead of an octanoic acid chain.

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)decanoic acid: Similar structure but with a decanoic acid chain instead of an octanoic acid chain.

Uniqueness

The uniqueness of YS121 lies in its specific combination of structural features, including the octanoic acid chain, which may confer distinct physicochemical properties and biological activities compared to its analogs with different chain lengths. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Biologische Aktivität

YS121 is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound is a derivative of pirinixic acid, modified to enhance its agonistic activity at peroxisome proliferator-activated receptors (PPAR) α and γ. The compound exhibits significant anti-inflammatory properties and acts as a dual inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), which are critical enzymes in the biosynthesis of pro-inflammatory mediators.

PPAR Agonism

This compound demonstrates dual agonistic activity at PPARα and PPARγ, with effective concentrations (EC50) reported at approximately 1.0 µM and 3.6 µM, respectively, in cell-based assays. These receptors play essential roles in regulating lipid metabolism and inflammation .

Inhibition of mPGES-1 and 5-LO

The compound has been shown to inhibit mPGES-1 with an IC50 value of 3.4 µM in cell-free assays, indicating a reversible and non-competitive inhibition mechanism . Additionally, it inhibits 5-LO with IC50 values of 4.1 µM and 6.5 µM in cell-based and cell-free assays respectively, without affecting cyclooxygenase isoforms COX-1 and COX-2 .

Anti-Inflammatory Efficacy

Research indicates that this compound exhibits significant anti-inflammatory effects in vivo. It has been shown to reduce inflammation markers in models of autoimmune diseases, suggesting its potential utility in treating conditions such as rheumatoid arthritis (RA) .

Selectivity Profile

The selectivity profile of this compound is noteworthy; it selectively inhibits mPGES-1 without interfering with COX enzymes, which are often implicated in adverse effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) . This selectivity may provide a safer therapeutic option for patients suffering from chronic inflammatory conditions.

Preclinical Studies

Ongoing preclinical studies have focused on optimizing the synthesis of this compound to facilitate larger-scale production necessary for animal testing. These studies have also explored the pharmacokinetics and dosing regimens required for effective therapeutic outcomes .

Clinical Relevance

While comprehensive human clinical trials are still lacking, existing animal studies demonstrate promising results regarding the effectiveness of this compound in reducing inflammation and modulating immune responses. These findings underscore the need for further investigation into its clinical applications .

Data Table: Summary of Biological Activity

| Activity | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| PPARα Agonism | PPARα | 1.0 | Agonistic |

| PPARγ Agonism | PPARγ | 3.6 | Agonistic |

| Inhibition of mPGES-1 | mPGES-1 | 3.4 | Reversible, Non-competitive |

| Inhibition of 5-LO | 5-Lipoxygenase | 4.1 (cell-based), 6.5 (cell-free) | Competitive |

Eigenschaften

IUPAC Name |

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O2S/c1-4-5-6-7-11-16(19(25)26)27-20-23-17(21)12-18(24-20)22-15-10-8-9-13(2)14(15)3/h8-10,12,16H,4-7,11H2,1-3H3,(H,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJBWTVMRIOTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647434 | |

| Record name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916482-17-2 | |

| Record name | 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916482172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.